Dimethyl2-(hydroxymethyl)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl2-(hydroxymethyl)terephthalate is an organic compound that belongs to the family of terephthalates. It is a derivative of terephthalic acid, where two methyl groups and a hydroxymethyl group are attached to the aromatic ring. This compound is primarily used in the production of polyesters and other polymeric materials due to its ability to form strong ester bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl2-(hydroxymethyl)terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification process to proceed efficiently. The reaction can be represented as follows:
Terephthalic acid+2Methanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of polyethylene terephthalate (PET) waste. This process includes treating PET with methanol under conditions sufficient to depolymerize the polyester and form this compound along with other by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl2-(hydroxymethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of dimethyl terephthalate.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: Dimethyl terephthalate.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl2-(hydroxymethyl)terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyesters and copolyesters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in the development of biodegradable medical implants and devices.
Industry: Utilized in the production of high-performance materials, including fibers, films, and coatings
Mechanism of Action
The mechanism by which Dimethyl2-(hydroxymethyl)terephthalate exerts its effects is primarily through the formation of ester bonds. The hydroxymethyl group can participate in esterification reactions, forming strong covalent bonds with other molecules. This property is crucial in the formation of polymeric materials, where the compound acts as a building block, linking monomer units together to form long polymer chains .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the hydroxymethyl group, making it less reactive in certain esterification reactions.
Bis(2-hydroxyethyl) terephthalate: Contains two hydroxyl groups, making it more hydrophilic and suitable for different applications.
Polyethylene terephthalate: A polymer formed from terephthalic acid and ethylene glycol, widely used in packaging and textiles
Uniqueness
Dimethyl2-(hydroxymethyl)terephthalate is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2-(hydroxymethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5,12H,6H2,1-2H3 |
InChI Key |
SSWFAVXJKYVSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.